molecular formula C20H14N2O4 B11345670 N-(furan-2-ylmethyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

N-(furan-2-ylmethyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B11345670
M. Wt: 346.3 g/mol
InChI Key: IICZZHINERSVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Furan-2-yl)methyl]-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Furan-2-yl)methyl]-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(Furan-2-yl)methyl]-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the chromene core.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

N-[(Furan-2-yl)methyl]-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Furan-2-yl)methyl]-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-oxo-N-pyridin-2-ylchromene-3-carboxamide

InChI

InChI=1S/C20H14N2O4/c23-19(16-12-14-6-1-2-8-17(14)26-20(16)24)22(13-15-7-5-11-25-15)18-9-3-4-10-21-18/h1-12H,13H2

InChI Key

IICZZHINERSVBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CC3=CC=CO3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.